Product packaging for Diethyl benzylidenemalonate(Cat. No.:CAS No. 5292-53-5)

Diethyl benzylidenemalonate

Cat. No.: B1329660
CAS No.: 5292-53-5
M. Wt: 248.27 g/mol
InChI Key: VUWPIBNKJSEYIN-UHFFFAOYSA-N
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Description

Significance of Diethyl Benzylidenemalonate in Organic Synthesis

The significance of this compound in organic synthesis stems from its versatile reactivity. The presence of carbonyl groups and a conjugated double bond makes it susceptible to various chemical transformations, including condensation reactions and Michael additions. cymitquimica.com

One of the most prominent applications of this compound is in the Knoevenagel condensation. This reaction involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound, such as diethyl malonate, to form a new carbon-carbon bond. organicreactions.orgresearchgate.net Specifically, this compound is synthesized through the Knoevenagel condensation of benzaldehyde (B42025) and diethyl malonate. smolecule.comnih.gov

This compound serves as a crucial building block for the synthesis of more complex molecules. smolecule.com It is an important intermediate in the preparation of various derivatives used in pharmaceuticals, agrochemicals, and materials science. cymitquimica.comsmolecule.com For instance, it is a precursor for arylsuccinic acids, which have potential applications in developing new drugs for metabolic and neurological disorders. smolecule.comchemicalbook.com Its derivatives are also explored for their biological activity in medicinal chemistry. cymitquimica.comsmolecule.com

Scope of Academic Research on this compound

Academic research on this compound is extensive and covers various aspects of its synthesis, reactivity, and applications.

Detailed Research Findings:

Synthesis: The primary method for synthesizing this compound is the Knoevenagel condensation. smolecule.com Research has explored various catalysts to improve the efficiency and selectivity of this reaction, including primary and secondary amines like piperidine (B6355638), as well as their salts. organicreactions.orgorgsyn.org Studies have also investigated the kinetics of the piperidine-catalyzed reaction between diethyl malonate and benzaldehyde. acs.org More environmentally friendly methods have also been developed, such as using immobilized gelatine as a catalyst. amazonaws.com

Reactions: The reactivity of the electrophilic double bond in this compound is a major focus of research. It readily undergoes nucleophilic addition reactions. smolecule.com For example, it reacts with α-aminoazoles to form functionally substituted heterocycles like pyrazolo- and triazolo-pyrimidinones. smolecule.com

Applications: Research highlights its role as an intermediate in synthesizing a wide array of compounds. It is used to create arylsuccinic acids through conjugate addition. smolecule.com Furthermore, its derivatives are investigated for their potential in developing new pharmaceuticals and agrochemicals. cymitquimica.comsmolecule.com It also acts as a polymerization catalyst for producing polyesters. biosynth.com

Table 2: Key Research Areas and Findings

Research AreaKey Findings
Synthesis Primarily synthesized via Knoevenagel condensation of benzaldehyde and diethyl malonate. smolecule.comnih.gov Various catalysts, including amines and immobilized enzymes, have been studied to optimize the reaction. organicreactions.orgorgsyn.orgamazonaws.com
Reactivity The electrophilic nature of the double bond allows for nucleophilic addition and cyclocondensation reactions. smolecule.com
Applications Serves as a precursor for arylsuccinic acids and various heterocyclic compounds. smolecule.comchemicalbook.com Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals, and as a polymerization catalyst. cymitquimica.comsmolecule.combiosynth.com

This table was generated based on data from multiple sources. cymitquimica.comsmolecule.combiosynth.comorganicreactions.orgnih.govchemicalbook.comorgsyn.orgamazonaws.com

Historical Context of this compound Research

The study of this compound is intrinsically linked to the development of the Knoevenagel condensation, a reaction discovered by Emil Knoevenagel. His initial work in the late 19th century involved the condensation of aldehydes with active methylene compounds like diethyl malonate. organicreactions.org

Early preparations of this compound involved condensing diethyl malonate and benzaldehyde using catalysts such as hydrogen chloride or ammonia (B1221849). prepchem.com A publication from 1937 describes a method where the reactants are mixed and allowed to stand for several days before purification. prepchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H16O4 B1329660 Diethyl benzylidenemalonate CAS No. 5292-53-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl 2-benzylidenepropanedioate
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InChI

InChI=1S/C14H16O4/c1-3-17-13(15)12(14(16)18-4-2)10-11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

VUWPIBNKJSEYIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=CC=C1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H16O4
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DSSTOX Substance ID

DTXSID30200975
Record name Diethyl (phenylmethylene)malonate
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Molecular Weight

248.27 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5292-53-5
Record name Diethyl benzylidenemalonate
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Record name Diethyl (phenylmethylene)malonate
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Record name Diethyl benzylidenemalonate
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Record name Diethyl (phenylmethylene)malonate
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Record name Diethyl (phenylmethylene)malonate
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Synthetic Methodologies for Diethyl Benzylidenemalonate

Knoevenagel Condensation Approaches

The Knoevenagel condensation stands as the cornerstone for the synthesis of Diethyl Benzylidenemalonate due to its high efficiency and atom economy. smolecule.com The reaction typically proceeds under relatively mild conditions, making it a preferred route for both laboratory and industrial-scale production. smolecule.com

Reaction of Benzaldehyde (B42025) with Diethyl Malonate

The condensation reaction between benzaldehyde and diethyl malonate is a classic example of the Knoevenagel condensation. This reaction yields this compound and water as a byproduct. The general chemical equation for this transformation is:

C₆H₅CHO + CH₂(COOC₂H₅)₂ → C₆H₅CH=C(COOC₂H₅)₂ + H₂O

The reaction is typically carried out by refluxing the reactants in a suitable solvent, such as ethanol (B145695) or toluene (B28343). The removal of water as it is formed, often through azeotropic distillation, helps to drive the equilibrium towards the product side, thereby increasing the yield. thermofisher.com

The mechanism of this reaction begins with the deprotonation of the active methylene (B1212753) group of diethyl malonate by a base, forming a resonance-stabilized carbanion (enolate). This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. The resulting intermediate subsequently undergoes dehydration to yield the final α,β-unsaturated product, this compound. smolecule.com The reaction temperature can influence the outcome, with higher temperatures favoring the formation of the unsaturated mono adduct. tandfonline.comresearchgate.net

Catalytic Systems in Knoevenagel Condensation

The choice of catalyst is a critical factor in the Knoevenagel condensation, significantly influencing the reaction rate and yield. A variety of catalytic systems, including organic and inorganic bases, as well as acid co-catalysts, have been employed for the synthesis of this compound.

Piperidine (B6355638), a secondary amine, is a classic and widely used catalyst for the Knoevenagel condensation. acs.org It is considered an effective catalyst due to its ability to act as both a base and to form an intermediate iminium ion with the aldehyde. organic-chemistry.orgjk-sci.com The mechanism is thought to involve the formation of an iminium ion from the reaction of piperidine with benzaldehyde. This iminium ion is more electrophilic than the original aldehyde, making it more susceptible to attack by the enolate of diethyl malonate. acs.orgacs.orgsci-hub.se The final step involves the elimination of the piperidine catalyst. acs.orgacs.orgsci-hub.se The reaction is often carried out in refluxing toluene or benzene (B151609). orgsyn.org Research has shown that other secondary amines, such as pyrrolidine, can also be effective, sometimes leading to faster reaction times. smolecule.com

Table 1: Research Findings on Piperidine Catalysis

StudyKey FindingsReference
Ogata & Tsuchida (1958)Studied the kinetics of the piperidine-catalyzed reaction between benzaldehyde and diethyl malonate. acs.org
Organic Syntheses ProcedureDescribes a detailed procedure for the synthesis using piperidine in benzene, with azeotropic removal of water. orgsyn.org
Dalessandro et al. (2017)Investigated the reaction mechanism using theoretical calculations, highlighting the role of the iminium ion. acs.orgsci-hub.se

Other organic bases, such as triethylamine (B128534) (TEA) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), are also effective catalysts for the Knoevenagel condensation. jmaterenvironsci.com Triethylamine, a tertiary amine, can function as a base to deprotonate diethyl malonate. jmaterenvironsci.comrsc.orgresearchgate.net It is considered a more environmentally friendly alternative to pyridine (B92270). rsc.org DBU is a strong, non-nucleophilic base that can also effectively promote the reaction. The choice between these bases can depend on the specific reaction conditions and desired outcome.

Inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and cesium carbonate (Cs₂CO₃) are also utilized as catalysts. wiley-vch.dechimicatechnoacta.ru These bases offer advantages such as being readily available, inexpensive, and easy to handle. chimicatechnoacta.ru Cesium carbonate, in particular, has been shown to be a highly efficient base for various synthetic transformations, including C-C bond formation. semanticscholar.orgresearchgate.netresearchgate.net It is often used in aprotic solvents like dimethylformamide (DMF). semanticscholar.orgresearchgate.net The catalytic activity of these inorganic bases stems from their ability to deprotonate the active methylene compound.

Table 2: Comparison of Inorganic Base Catalysts

CatalystKey FeaturesReference
Potassium Carbonate (K₂CO₃)Efficient and operationally simple catalyst system, often used in DMSO. chimicatechnoacta.ru
Cesium Carbonate (Cs₂CO₃)Superior in terms of yield and reaction time in many cases; suitable for reactions sensitive to strong bases. semanticscholar.orgresearchgate.netresearchgate.net

Interestingly, the presence of a small amount of an organic acid, such as acetic acid or benzoic acid, can accelerate the piperidine-catalyzed Knoevenagel condensation. acs.org It is believed that the acid protonates the piperidine to form a piperidinium (B107235) salt, which then acts as the true catalytic species. orgsyn.org The acid can also facilitate the dehydration of the intermediate aldol-type adduct. However, an excess of the acid can retard the reaction. acs.org In some procedures, a combination of piperidine and acetic acid is used to optimize the reaction conditions. nih.govacs.org

Heterogeneous Catalysis (e.g., Zeolite Catalysts)

Zeolites, which are microporous aluminosilicate (B74896) minerals, have demonstrated utility as catalysts in organic synthesis. Their well-defined pore structures and acidic properties can facilitate various reactions. Modified small pore size zeolites, such as E4a, have been found to be efficient for certain organic transformations, offering a simple, cost-effective, and environmentally friendly catalytic option. researchgate.net For instance, zeolites have been successfully employed in the synthesis of 1,5-benzodiazepine derivatives. researchgate.net

In a related context, ZSM-5 zeolites, synthesized via hydrothermal crystallization, have shown catalytic activity in aldol (B89426) condensation reactions. nih.gov The catalytic performance of these materials is influenced by their structural characteristics, such as the presence of a dendritic nanostructure which enhances accessibility to active sites. nih.gov Furthermore, ZSM-11 zeolite, prepared by a hydrothermal method, has been utilized as an efficient and reusable catalyst for the synthesis of 2,4,5-triarylimidazole derivatives under solvent-free conditions, showcasing the versatility of zeolites in promoting multi-component reactions. researchgate.net While not directly reporting on this compound synthesis, these examples highlight the potential of zeolite catalysts in related condensation reactions. The synthesis of dimethyl sulfoxide (B87167) has also been achieved using a titanium silicate (B1173343) molecular sieve catalyst, demonstrating the broader applicability of zeolite-type materials in oxidation reactions. google.com

Solvent Effects in Synthesis

The choice of solvent can significantly impact the outcome of a chemical reaction, influencing reaction rates, yields, and selectivity. The following subsections detail the use of various solvents in the synthesis of this compound and related compounds.

Toluene

Toluene is a commonly employed solvent for the Knoevenagel condensation reaction to produce this compound. In a general procedure, diethyl malonate and a corresponding arylaldehyde are refluxed in toluene with piperidine (approximately 10 mol-%) as a catalyst. wiley-vch.de The reaction progress is monitored by thin-layer chromatography. After completion, the mixture is washed with aqueous HCl, aqueous NaHCO3 solution, and water. The solvent is then removed, and the product is purified by distillation or recrystallization. wiley-vch.de This method has been used to synthesize a variety of this compound derivatives. wiley-vch.de For instance, the synthesis of diethyl 2-(4-nitro-benzylidene)malonate from diethyl malonate and 4-nitrobenzaldehyde (B150856) in toluene yielded 77% of the product. wiley-vch.de

In another example, the preparation of a mixed benzoic-carbonic anhydride, a precursor for other reactions, involves the use of toluene as a solvent for the reaction between benzoic acid and triethylamine. orgsyn.org

Table 1: Synthesis of this compound Derivatives in Toluene

Reactants Catalyst Product Yield
Diethyl malonate, 4-nitrobenzaldehyde Piperidine Diethyl 2-(4-nitro-benzylidene)malonate 77% wiley-vch.de
Ethanol

Ethanol is another solvent utilized in the synthesis of this compound, often in reactions involving a base catalyst. One method describes the reaction of a mixture of diethyl malonate and benzaldehyde with ammonia (B1221849) in an alcoholic solution. prepchem.com The reaction is allowed to proceed until all the benzaldehyde is consumed. prepchem.com The work-up involves washing with water and dilute hydrochloric acid, followed by drying and distillation under reduced pressure. prepchem.com

In the synthesis of diethyl diethylmalonate, a related compound, ethanol is used as a solvent for the preparation of sodium ethoxide, which then reacts with diethyl malonate and an alkylating agent. sciencemadness.org The procedure involves preparing a solution of sodium alkoxide in absolute ethanol. sciencemadness.org

Acetonitrile (B52724)

Acetonitrile has been investigated as a solvent for the Michael addition reaction of diethyl benzylidenemalonates with secondary cyclic amine dimers. researchgate.netresearchgate.net This reaction is a key step in the synthesis of various chemical compounds and is relevant to the development of molecular materials and covalent drugs. researchgate.net The reactivity and mechanism of these reactions in acetonitrile are subjects of ongoing research. researchgate.netresearchgate.net

Dimethyl Sulfoxide (DMSO)

Dimethyl sulfoxide (DMSO) is a versatile solvent and has been used in various synthetic procedures. In the context of related chemistry, the synthesis of 2-(dimethyl-d6-amino)benzaldehyde involves stirring the reactants in freshly distilled DMF, a similar polar aprotic solvent, at 100 °C. rsc.org Furthermore, DMSO has been used as a solvent for studying the photochemical properties of diethyl 2-(2-(dimethylamino)benzylidene)malonate. rsc.org In recent years, DMSO has also been recognized for its role as a methylthiolating reagent in organic synthesis, highlighting its dual function as a solvent and a reactant. nih.gov

Solvent-Free Conditions

Conducting reactions under solvent-free conditions is an environmentally friendly approach that can lead to high efficiency and simplified product isolation. The synthesis of N,N'-bis(arylmethylidene)arylmethanediamines has been achieved in excellent yields by reacting aromatic aldehydes with hexamethyldisilazane (B44280) under solvent-free and mild conditions. researchgate.net This method avoids the use of catalysts or heating, and the product often precipitates directly from the reaction mixture. researchgate.net

The use of zeolite catalysts, such as ZSM-11, has also enabled the solvent-free synthesis of 2,4,5-triarylimidazole derivatives. researchgate.net Comparisons with reactions conducted in solvents like water, ethanol, chloroform, and DMF have shown that the solvent-free approach often provides better yields. researchgate.net

Optimization of Reaction Conditions for Synthesis

The synthesis of this compound is typically achieved through the Knoevenagel condensation of benzaldehyde and diethyl malonate, catalyzed by a weak base. wikipedia.org The optimization of reaction parameters is critical for achieving high yields and minimizing side products. Key factors that are manipulated to enhance the reaction's efficiency include temperature, catalyst concentration, and diligent monitoring of the product's formation.

Temperature Control (e.g., Reflux)

Temperature plays a significant role in the rate and yield of the Knoevenagel condensation. Many procedures employ reflux conditions to drive the reaction to completion. Refluxing the reactants in a suitable solvent, such as toluene, which has a high boiling point (110-120°C), is a common strategy. This elevated temperature not only increases the reaction rate but also facilitates the removal of water, a by-product of the condensation, through azeotropic distillation. thermofisher.com The removal of water shifts the reaction equilibrium towards the formation of the desired product. thermofisher.com

The impact of temperature is clearly demonstrated when comparing reactions run at ambient temperature versus those under reflux. For instance, in one study, a reaction conducted for 28 minutes at room temperature resulted in a mere 13% yield, whereas the same reaction under reflux conditions for the same duration produced an 82% yield. researchgate.net In some protocols, the reaction mixture is refluxed for several hours to ensure the complete consumption of the starting materials. wiley-vch.denih.gov

Catalyst Loading

The amount of catalyst used is a crucial variable in the synthesis of this compound. Piperidine is a commonly used weak base catalyst for this transformation. wikipedia.org Optimal catalyst loading is essential; enough catalyst must be present to facilitate the deprotonation of diethyl malonate, but an excess can lead to unwanted side reactions. Research indicates that a catalyst loading of approximately 1-5 mol% of piperidine is effective for maximizing the yield, which can exceed 85%. In specific reported procedures for synthesizing substituted derivatives, piperidine is often used at about 10 mol-%. wiley-vch.de

Monitoring Product Formation (e.g., TLC)

Continuous monitoring of the reaction's progress is essential for determining the point of completion and for preventing the formation of by-products due to prolonged reaction times or excessive heat. Thin Layer Chromatography (TLC) is a standard and effective technique used for this purpose. wiley-vch.deamazonaws.com By spotting the reaction mixture on a TLC plate at regular intervals, chemists can track the consumption of the starting materials (benzaldehyde and diethyl malonate) and the appearance of the this compound product. wiley-vch.de The reaction is typically considered complete when TLC analysis shows the total consumption of the starting aldehyde. wiley-vch.deamazonaws.com

Synthesis of Substituted Diethyl Benzylidenemalonates

The versatility of the Knoevenagel condensation allows for the synthesis of a wide array of substituted this compound derivatives. This is achieved by using substituted benzaldehydes as the starting material.

Influence of Substituents on Benzaldehyde Moiety

The electronic nature of the substituent on the benzaldehyde ring significantly influences the reaction's efficiency. A general trend is observed where benzaldehydes bearing electron-withdrawing groups react more effectively than those with electron-donating groups. nih.gov

Studies have shown that electron-withdrawing substituents, such as nitro (NO₂), chloro (Cl), and bromo (Br) groups, result in higher conversion rates. nih.gov The enhancement of catalytic performance follows the order: NO₂ > Cl > Br. nih.gov This is because electron-withdrawing groups increase the electrophilicity of the carbonyl carbon on the benzaldehyde, making it more susceptible to nucleophilic attack by the enolate of diethyl malonate. Conversely, electron-donating groups, like methoxy (B1213986) (OCH₃) and methyl (CH₃), can decrease the reaction rate. nih.gov

The position of the substituent also has an effect. For instance, an ortho-substituted benzaldehyde may exhibit different reactivity compared to its para-substituted counterpart. nih.gov

Synthesis of Specific Derivatives (e.g., Diethyl 2-(4-nitrobenzylidene)malonate)

Diethyl 2-(4-nitrobenzylidene)malonate is a representative example of a substituted derivative synthesized via the Knoevenagel condensation. wiley-vch.de Its synthesis involves the reaction of 4-nitrobenzaldehyde with diethyl malonate. wiley-vch.de

In a typical procedure, diethyl malonate and 4-nitrobenzaldehyde are refluxed in toluene with piperidine (approximately 10 mol%) as the catalyst. wiley-vch.de The reaction progress is monitored by TLC. After several hours, the reaction mixture is worked up by washing with aqueous HCl and NaHCO₃ solution, followed by drying and evaporation of the solvent. wiley-vch.de The crude product is then purified, typically by recrystallization from ethanol, to yield the desired Diethyl 2-(4-nitrobenzylidene)malonate as colorless needles. wiley-vch.de This specific procedure has been reported to yield the product in 77% yield. wiley-vch.de

Reactivity and Reaction Mechanisms of Diethyl Benzylidenemalonate

Michael Addition Reactions

The Michael addition, a cornerstone of carbon-carbon bond formation, involves the 1,4-conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). spcmc.ac.inbyjus.comwikipedia.org This reaction is prized for its versatility and is typically catalyzed by a base. spcmc.ac.in

Role as a Michael Acceptor

Diethyl benzylidenemalonate serves as a classic Michael acceptor. spcmc.ac.inwikipedia.org Its structure features an electron-deficient carbon-carbon double bond conjugated with two electron-withdrawing ester groups. This electronic arrangement polarizes the molecule, rendering the β-carbon electrophilic and thus susceptible to attack by nucleophiles. wikipedia.org The general mechanism involves the formation of a carbanion from a Michael donor, which then adds to the β-carbon of the this compound. spcmc.ac.inwikipedia.org

The reactivity of this compound as a Michael acceptor is central to its utility in synthesizing more complex molecules. The presence of the benzylidene group and the two diethyl ester moieties influences the steric and electronic properties of the reaction center, affecting the rate and outcome of the Michael addition.

Nucleophilic Attack at the β-Carbon

The mechanism of the Michael addition to this compound proceeds through a well-defined pathway. wikipedia.orgaskfilo.com The reaction is initiated by a base, which abstracts an acidic proton from the Michael donor to generate a nucleophilic enolate or a similar carbanion. byjus.comaskfilo.com

This nucleophile then attacks the electrophilic β-carbon of the this compound. askfilo.com This step results in the formation of a new carbon-carbon bond and a resonance-stabilized enolate intermediate. The negative charge is delocalized across the oxygen atoms of the carbonyl groups and the α-carbon. Subsequently, this enolate intermediate is protonated by a proton source, which is often the solvent or a conjugate acid of the base catalyst, to yield the final 1,4-addition product. askfilo.com

Diverse Nucleophiles in Michael Additions

A variety of nucleophiles can be employed in Michael addition reactions with this compound, leading to a diverse range of products.

The cyanide ion (CN⁻) is a potent nucleophile that readily participates in Michael additions. In a reaction with this compound, the cyanide ion attacks the β-carbon to form a new carbon-cyanide bond. The resulting intermediate, after protonation, yields a cyano-substituted malonic ester. This adduct can be a valuable synthetic intermediate, for instance, in the synthesis of arylsuccinic acids through subsequent hydrolysis and decarboxylation steps.

Table 1: Michael Addition of Cyanide Ion to this compound

Reactant 1Reactant 2Product Structure (Intermediate)Product Name (After Hydrolysis)
This compoundCyanide Ion (e.g., from KCN)Diethyl 2-(1-aryl-2-cyanoethyl)malonateArylsuccinic Acid

Nitromethane (B149229) (CH₃NO₂) is another effective carbon nucleophile in Michael additions, particularly after deprotonation by a base to form the nitronate anion. researchgate.netmdpi.com The addition of the nitronate anion to this compound results in the formation of a new carbon-carbon bond between the nitromethane carbon and the β-carbon of the malonate derivative. researchgate.net Studies on similar α,β-unsaturated systems show that this reaction is often promoted by organocatalysts. researchgate.netresearchgate.netnih.govnih.gov

Table 2: Michael Addition of Nitromethane to this compound

Reactant 1Reactant 2Catalyst (Example)Product Structure
This compoundNitromethaneBase (e.g., DBU) or OrganocatalystDiethyl 2-(1-aryl-3-nitropropyl)malonate

Research on the Michael addition of nitromethane to analogous compounds like dimethyl ethylidenemalonate has demonstrated high yields, indicating the efficiency of this transformation. researchgate.net

Malononitrile (B47326) (CH₂(CN)₂) is a highly acidic methylene (B1212753) compound that readily forms a stabilized carbanion, making it an excellent Michael donor. researchgate.net Its reaction with this compound proceeds via the addition of the malononitrile anion to the β-carbon. This reaction has been shown to be very effective with similar substrates, often yielding products in high yields. researchgate.netresearchgate.net

Table 3: Michael Addition of Malononitrile to this compound

Reactant 1Reactant 2Catalyst (Example)Product Structure
This compoundMalononitrileBase (e.g., piperidine) or OrganocatalystDiethyl 2-(1-aryl-2,2-dicyanoethyl)malonate

Studies on related α,β-unsaturated ketones and imides highlight the utility of malononitrile in forming highly functionalized adducts. researchgate.net The resulting products from the addition to this compound contain multiple functional groups that can be further elaborated in organic synthesis.

Asymmetric Michael Additions

The development of asymmetric Michael additions of this compound is crucial for the synthesis of enantiomerically enriched compounds, which are of high value in the pharmaceutical industry.

Chiral bifunctional thiourea (B124793) organocatalysts have emerged as powerful tools for promoting asymmetric Michael additions to α,β-unsaturated compounds, including derivatives of this compound. researchgate.netrsc.org These catalysts possess both a hydrogen-bond donating thiourea moiety and a basic functional group (e.g., a tertiary amine) within the same molecule. This dual functionality allows for the simultaneous activation of both the electrophile (this compound) and the nucleophile. researchgate.net

The thiourea group activates the Michael acceptor by forming hydrogen bonds with the ester carbonyl groups, increasing its electrophilicity. At the same time, the basic site on the catalyst deprotonates the nucleophile, enhancing its nucleophilicity. This dual activation within a chiral environment allows for high levels of stereocontrol. A variety of chiral thiourea catalysts have been developed and successfully applied in the asymmetric Michael addition of nucleophiles like β-oxo phosphonates and diphenyl phosphite (B83602) to nitroolefins. rsc.orgbuchler-gmbh.com The addition of 2,4-pentanedione to alkylidenemalonates has also been effectively catalyzed by bifunctional thioureas. researchgate.net

The use of chiral thiourea catalysts in Michael additions to activated alkenes can lead to products with high levels of enantioselectivity and diastereoselectivity. For instance, in the asymmetric Michael addition of various nucleophiles to nitroalkenes, excellent yields and high enantiomeric excesses (ee) have been reported. rsc.org

In the isothiourea-catalyzed Michael addition of aryl esters to 2-benzylidene malononitriles, products were obtained with excellent enantioselectivity (up to 99:1 er) and, in some cases, enhanced diastereoselectivity (up to 95:5 dr) through a crystallisation-induced diastereomer transformation (CIDT). nih.gov The structure of the substrate plays a significant role in enantiodiscrimination, with aryl alkylidenemalonate acceptors generally providing higher enantioselectivity. researchgate.net

NucleophileElectrophileCatalyst TypeDiastereomeric Ratio (dr)Enantiomeric Excess (er)Reference
Aryl Ester2-Benzylidene malononitrileIsothioureaup to 95:5up to 99:1 nih.gov
2,4-PentanedioneDimethyl ethylidenemalonateBifunctional Thiourea-up to 28% researchgate.net
Diethyl Malonatetrans-β-NitrostyreneBifunctional 2-aminoDMAP/urea-up to 94% metu.edu.trmetu.edu.tr

Table 2: Examples of stereoselectivity in thiourea-catalyzed Michael additions.

Mechanistic Studies of Michael Addition

The mechanism of the Michael addition is generally understood to proceed through a three-step sequence: deprotonation of the nucleophile, conjugate addition to the α,β-unsaturated carbonyl compound, and subsequent protonation of the resulting enolate. eurekaselect.com

In base-catalyzed reactions, the base facilitates the deprotonation of the nucleophile to form a more potent nucleophile. eurekaselect.com For thiourea-catalyzed reactions, a dual activation mechanism is proposed. The thiourea moiety activates the electrophile via hydrogen bonding, while a basic site on the catalyst activates the nucleophile. nih.gov

Mechanistic studies on isothiourea-catalyzed Michael additions have revealed the possibility of a retro-Michael addition, where the adduct can revert to the starting materials. nih.govsemanticscholar.org This reversibility can be influenced by the basicity of the aryloxide generated in situ and the reactivity of the isothiourea catalyst. nih.gov In some cases, this reversibility has been harnessed to improve the diastereoselectivity of the reaction through a crystallisation-induced diastereomer transformation (CIDT). nih.gov

Transition state analysis of the enantioselective Michael addition of diethyl malonate to trans-β-nitrostyrene catalyzed by a tertiary amine thiourea organocatalyst, using experimental kinetic isotope effects and density functional theory (DFT) calculations, has suggested that the carbon-carbon bond formation is the rate-determining step in the catalytic cycle. nih.gov

Rate-Determining Steps

In the context of Michael additions, the reactivity of this compound is well-defined. For reactions involving carbanions, such as those derived from nitroalkanes or malonates, the initial nucleophilic attack on the β-carbon of the benzylidenemalonate is typically the rate-determining step. uni-muenchen.de This step involves the formation of a new carbon-carbon bond and the generation of a resonance-stabilized enolate intermediate. For instance, in the reaction with the nitroethyl anion, the formation of the C-C bond is the slow step, followed by rapid protonation to yield the final adduct. uni-muenchen.de

Role of Solvent Polarity and Metal Ions

Solvent polarity plays a crucial role in modulating the reaction rates of this compound. According to the Hughes-Ingold rules, reactions where the transition state is more charged than the reactants are accelerated by polar solvents. wikipedia.org In the Michael addition of a neutral nucleophile to this compound, the transition state develops a partial negative charge on the oxygen atoms of the malonate and a partial positive charge on the incoming nucleophile, leading to a more polar transition state. Consequently, polar solvents can stabilize this transition state more effectively than the neutral reactants, thereby increasing the reaction rate. wikipedia.orgresearchgate.netajpojournals.org Conversely, if the nucleophile is already charged, the charge becomes more dispersed in the transition state, and less polar solvents may favor the reaction. researchgate.net

Metal ions, typically acting as Lewis acids, can significantly enhance the reactivity of this compound. By coordinating to one or both of the carbonyl oxygen atoms of the ester groups, the metal ion increases the electron-withdrawing effect of the malonate moiety. This coordination makes the β-carbon of the double bond even more electrophilic and thus more susceptible to nucleophilic attack. This catalytic activation lowers the energy of the transition state and accelerates the rate of the Michael addition.

Influence of Electron-Withdrawing Substituents on Reaction Rates

The electrophilicity of this compound can be fine-tuned by introducing substituents on the phenyl ring. The presence of electron-withdrawing groups (EWGs) at the ortho or para positions of the benzene (B151609) ring enhances the compound's reactivity toward nucleophiles. These groups, such as nitro (-NO₂) or cyano (-CN), pull electron density away from the double bond through resonance and inductive effects. This withdrawal of electron density further polarizes the C=C bond, increasing the partial positive charge on the β-carbon and making it a more potent electrophilic center. As a result, the rate of nucleophilic attack is significantly increased.

Conversely, electron-donating groups (EDGs), like methoxy (B1213986) (-OCH₃) or amino (-NH₂), have the opposite effect. They donate electron density to the conjugated system, which reduces the electrophilicity of the β-carbon and consequently slows down the rate of Michael addition. Kinetic studies have established a clear correlation where the reaction rates for substituted diethyl benzylidenemalonates increase with the electron-withdrawing power of the substituent on the aromatic ring. uni-muenchen.de

Table 1: Effect of Substituents on the Relative Reactivity of this compound Derivatives in Michael Additions

Substituent (on Phenyl Ring)PositionElectronic EffectExpected Relative Rate
-NO₂paraStrong Electron-WithdrawingHighest
-ClparaWeak Electron-WithdrawingHigher
-H-NeutralReference
-CH₃paraWeak Electron-DonatingLower
-OCH₃paraStrong Electron-DonatingLowest

This table illustrates the general trend in reactivity; actual rate constants would vary depending on the specific nucleophile and reaction conditions.

Cycloaddition Reactions

This compound is an excellent dipolarophile in cycloaddition reactions due to its electron-deficient nature. It readily participates in reactions with 1,3-dipoles to form five-membered heterocyclic rings.

[3+2] Cycloadditions

The [3+2] cycloaddition is a powerful method for constructing five-membered rings, and this compound serves as a key building block in this process. rsc.orgmdpi.com

Azomethine ylides, which are nitrogen-containing 1,3-dipoles, react readily with this compound in a [3+2] cycloaddition to yield highly functionalized pyrrolidines. mdpi.comrsc.org These reactions are known for their high degree of regio- and stereoselectivity. rsc.orgnih.gov The azomethine ylide can be generated in situ, for example, by the thermal ring-opening of an aziridine (B145994) or the condensation of an α-amino acid with an aldehyde. nih.gov

The reaction proceeds via a concerted mechanism, where the ylide adds across the double bond of the this compound. rsc.org The regioselectivity is governed by the electronic and steric properties of both the dipole and the dipolarophile. Typically, the nucleophilic carbon of the ylide attacks the electrophilic β-carbon of the benzylidenemalonate. beilstein-journals.org The stereochemical outcome, particularly the formation of endo or exo products, can often be controlled by the choice of catalyst, solvent, and the specific structure of the reactants. rsc.orgmsu.edu These reactions are of great synthetic importance as they can generate up to four new contiguous stereocenters in a single step. mdpi.comnih.gov

Table 2: Representative [3+2] Cycloaddition of an Azomethine Ylide with this compound

Azomethine Ylide SourceDipolarophileCatalyst/ConditionsProductStereochemistry
Isatin + SarcosineThis compoundReflux in Toluene (B28343)Spirooxindole-pyrrolidineOften high diastereoselectivity
N-benzylglycine ethyl esterThis compoundAg(I) catalystSubstituted Proline derivativeHigh endo/exo selectivity

Azomethine imines are another class of 1,3-dipoles that undergo [3+2] cycloaddition reactions with this compound. rsc.org These dipoles are typically generated in situ and react with electron-deficient alkenes to produce pyrazolidine (B1218672) derivatives, which are five-membered rings containing two adjacent nitrogen atoms. nih.gov

Similar to reactions with azomethine ylides, these cycloadditions are generally concerted and stereospecific. The reaction of an azomethine imine with this compound provides a direct route to complex, highly substituted pyrazolidines. mdpi.com The reaction can be performed under thermal conditions or catalyzed by Lewis acids to enhance reactivity and selectivity. rsc.org The high value of these reactions lies in their ability to construct dinitrogenated heterocyclic systems that are prevalent in many biologically active compounds. rsc.orgnih.gov

Reactions with Nitrile Oxides

The reaction of this compound with nitrile oxides proceeds via a 1,3-dipolar cycloaddition, a powerful method for constructing five-membered heterocyclic rings. In this reaction, the nitrile oxide acts as the 1,3-dipole and the carbon-carbon double bond of this compound serves as the dipolarophile. This process leads to the formation of isoxazoline (B3343090) derivatives, which are valuable intermediates in organic synthesis and can be found in various biologically active compounds.

The general mechanism involves the concerted addition of the nitrile oxide to the double bond of the this compound. The regioselectivity of this reaction is governed by both electronic and steric factors. Typically, the oxygen atom of the nitrile oxide adds to the more electron-deficient carbon of the double bond, while the carbon atom of the nitrile oxide attaches to the more electron-rich carbon. In the case of this compound, the β-carbon of the α,β-unsaturated system is the more electrophilic center, leading to the formation of a specific regioisomer.

Key findings from research in this area indicate that these cycloadditions are often highly regioselective. The reaction conditions can be mild, often proceeding at room temperature. The use of various substituted benzonitrile (B105546) oxides allows for the synthesis of a diverse library of isoxazoline derivatives.

Reactant 1Reactant 2Product TypeKey Features
This compoundSubstituted Benzonitrile OxidesIsoxazoline derivativesHigh regioselectivity, mild reaction conditions.
Reactions with Azides

Similar to nitrile oxides, azides can participate in 1,3-dipolar cycloadditions with this compound. This reaction, often a variant of the Huisgen cycloaddition, provides a direct route to triazoline heterocycles. The carbon-carbon double bond of this compound acts as the dipolarophile, reacting with the azide (B81097) as the 1,3-dipole.

The cycloaddition can be carried out under thermal conditions or, in some cases, catalyzed by metals like copper or ruthenium to enhance reaction rates and control regioselectivity. The resulting triazolines can be stable compounds or can serve as intermediates that may undergo further transformations, such as aromatization to triazoles, depending on the substituents and reaction conditions. The reaction is a prime example of "click chemistry," known for its high efficiency and selectivity. sigmaaldrich.com

Intramolecular versions of this reaction, where the azide and the benzylidenemalonate moieties are part of the same molecule, have been utilized to construct fused heterocyclic systems. nih.gov These intramolecular cycloadditions are often efficient, proceeding smoothly to yield complex polycyclic structures. nih.gov

Catalytic Asymmetric [3+2] Cycloadditions

Catalytic asymmetric [3+2] cycloadditions represent a sophisticated strategy to control the stereochemistry of the newly formed chiral centers in the five-membered ring products. While specific examples with this compound are not extensively documented in readily available literature, the principles of such reactions with similar electron-deficient alkenes are well-established.

These reactions typically employ a chiral catalyst, often a metal complex or an organocatalyst, to create a chiral environment around the reactants. This chiral influence directs the approach of the 1,3-dipole to one face of the dipolarophile over the other, leading to the preferential formation of one enantiomer of the product. For instance, chiral phosphoric acids have been successfully used to catalyze the enantioselective formal [3+2] cycloaddition of azoalkenes with vinylindoles. rsc.org Similarly, catalytic asymmetric cycloadditions of azomethine ylides with electron-deficient olefins have been developed, yielding highly functionalized and enantioenriched pyrrolidines. nih.gov

The development of such catalytic systems for the reaction of this compound with various 1,3-dipoles is an active area of research, aiming to provide enantiomerically pure heterocyclic compounds for applications in medicinal chemistry and materials science.

Reaction TypeCatalyst TypePotential ProductsSignificance
Asymmetric [3+2] CycloadditionChiral Lewis Acids, Chiral Brønsted Bases, OrganocatalystsEnantioenriched isoxazolines, triazolines, pyrrolidinesAccess to optically active heterocyclic compounds.

Higher-Order Cycloadditions

[8+2] Cycloadditions

Higher-order cycloadditions, such as the [8+2] cycloaddition, offer a pathway to larger ring systems, in this case, ten-membered rings. These reactions typically involve an 8π component, such as a heptafulvene or a tropone (B1200060) derivative, and a 2π component, which is an alkene or alkyne. This compound, as an electron-deficient alkene, is a suitable 2π partner for these reactions.

Theoretical studies have shown that the feasibility and selectivity of [8+2] cycloadditions are highly dependent on the electronic nature of the reactants. researchgate.netsemanticscholar.org For instance, the reaction of tropone with electron-deficient alkenes can lead to [8+2] cycloadducts, although it can also compete with other cycloaddition pathways like [4+2] and [6+4]. rsc.orgnih.gov The regioselectivity is governed by the frontier molecular orbitals of the reacting species. While specific experimental data for the [8+2] cycloaddition of this compound is limited, the general principles suggest it would react with electron-rich 8π systems under appropriate conditions, potentially catalyzed by a Lewis acid to enhance reactivity and selectivity. semanticscholar.orgnih.gov

Reactions with β-Styrylmalonates to form Cyclohexadienols

A notable reaction of this compound is its cross-reaction with β-styrylmalonates in the presence of a Lewis acid like titanium tetrachloride (TiCl₄) to produce cyclohexadienol derivatives. This transformation is a formal [4+2] cycloaddition where the β-styrylmalonate acts as the four-carbon component and the this compound serves as the two-carbon component.

The reaction proceeds with a high degree of selectivity. For example, the reaction of this compound with (4-methylstyryl)malonate shows a strong preference for the formation of the cross-coupling product over the homo-dimerization product of the styrylmalonate, with a reported ratio of approximately 16:1. This selectivity highlights the difference in reactivity between the two malonate derivatives under the reaction conditions. The reaction provides a direct route to highly substituted cyclohexadienol rings, which are versatile intermediates in organic synthesis.

Reactant 1Reactant 2CatalystProductKey Finding
This compound(4-methylstyryl)malonateTiCl₄Substituted CyclohexadienolHigh selectivity for cross-coupling product (16:1 ratio).
This compoundβ-styrylmalonateTiCl₄Mixture of cyclohexadienolsFormation of a mixture of two different cyclohexadienols.

Regioselectivity and Stereoselectivity in Cycloadditions

The regioselectivity and stereoselectivity of cycloaddition reactions involving this compound are critical aspects that determine the structure of the final products. These selectivities are influenced by a combination of electronic effects, steric hindrance, and the potential for secondary orbital interactions.

In 1,3-dipolar cycloadditions , the regioselectivity is primarily governed by the frontier molecular orbital (FMO) interactions between the highest occupied molecular orbital (HOMO) of one reactant and the lowest unoccupied molecular orbital (LUMO) of the other. For this compound, an electron-deficient alkene, the reaction is typically controlled by the interaction of its LUMO with the HOMO of the 1,3-dipole (e.g., nitrile oxide or azide). This generally leads to the formation of a single predominant regioisomer. Stereoselectivity in these reactions is also high, with the concerted nature of the cycloaddition often resulting in a syn addition with respect to the plane of the double bond. In catalytic asymmetric versions, the chiral catalyst dictates the facial selectivity, leading to an excess of one enantiomer.

In higher-order cycloadditions like the [8+2] cycloaddition, predicting the regioselectivity can be more complex due to the multiple reactive sites on the 8π component. FMO theory is still a useful tool, but computational studies are often employed to accurately predict the favored regio- and stereoisomers. researchgate.netsemanticscholar.org

The stereoselectivity of these reactions can also be influenced by the geometry of the reactants and the potential for endo or exo approaches of the reacting partners. For instance, in Diels-Alder type reactions, the endo transition state is often favored due to stabilizing secondary orbital interactions, leading to a specific stereochemical outcome. Quantum chemical studies have been instrumental in understanding and predicting the stereoselectivity in various cycloaddition reactions.

Cycloaddition TypeControlling FactorsTypical Outcome for this compound
[3+2] CycloadditionFrontier Molecular Orbital (FMO) interactions, steric effects, catalyst chirality.High regioselectivity, high stereospecificity (syn addition), enantioselectivity controlled by chiral catalysts.
[8+2] CycloadditionFMO interactions, multiple reactive sites on the 8π component.Regioselectivity predictable by FMO theory and computational methods. researchgate.netsemanticscholar.org
[4+2] Cycloaddition (with β-styrylmalonates)Lewis acid catalysis, electronic and steric differences between reactants.High selectivity for cross-coupling products.

Electrophilicity in Cycloaddition Reactions

This compound serves as a key electrophile in various cycloaddition reactions due to the electron-withdrawing nature of its two ester groups, which activates its carbon-carbon double bond. This heightened electrophilicity makes it a suitable reactant for both [4+2] and [3+2] cycloaddition reactions.

In [4+2] cycloadditions, it functions as a potent dienophile, readily reacting with electron-rich dienes. In [3+2] cycloaddition reactions, it reacts with 1,3-dipoles such as nitrones. For instance, the reaction of a nitrone with the electrophilic this compound is accelerated due to the high nucleophilic character of the nitrone and the strong electrophilic nature of the this compound. scielo.org.mx This interaction leads to a zwitterionic-type cycloaddition. scielo.org.mx The global electron density flux in these reactions is anticipated to flow from the nucleophilic reactant to the electrophilic one. scielo.org.mx

Reduction Reactions

Photoreduction

The photoreduction of this compound can be carried out using NAD(P)H models like 1-benzyl-1,4-dihydronicotinamide (B15336) (BNAH). In this process, the reduction of the carbon-carbon double bond is observed and is enhanced by the presence of electron-withdrawing groups on the benzene ring of the this compound. rsc.org The reaction involves the transfer of a hydride equivalent from the BNAH to the substrate. Studies using [4,4-²H₂]-BNAH have shown a direct transfer of deuterium (B1214612) from the C-4 position of BNAH to the β-carbon of the this compound, supporting a direct hydride transfer mechanism. rsc.org

The mechanism of photoreduction of this compound by NAD(P)H models is a subject of ongoing investigation, with evidence supporting different potential pathways. One proposed mechanism involves a sequential electron-hydrogen atom transfer from the NAD(P)H model to the substrate within a solvent cage. rsc.org Another possibility is a one-step hydride transfer. It is also suggested that the transfer could occur in three steps, involving two electrons and a proton.

Solvent isotope effects are a valuable tool for elucidating reaction mechanisms. chem-station.com When a reaction is conducted in a deuterated solvent, such as heavy water (D₂O) or deuterated methanol (B129727) (CD₃OD), changes in the reaction rate can provide insights into the mechanism, particularly for reactions involving proton or hydrogen transfer. chem-station.comnih.gov This is because the physical properties and reaction rates can differ significantly in heavy solvents compared to their non-deuterated counterparts. chem-station.com

In the context of the photoreduction of this compound, deuteriation experiments using [²H₄]methanol have shown that the deuterium from the solvent is primarily incorporated at the β-carbon of the substrate. rsc.org This finding is crucial for understanding the reaction pathway. In contrast, thermal reduction in the presence of deuterated methanol leads to deuterium incorporation at the α-carbon. rsc.org The kinetic isotope effect (KIE) is a key parameter in these studies, and an inverse KIE, where the reaction is faster in the deuterated solvent, can indicate certain mechanistic features like a pre-equilibrium step. chem-station.comnih.gov

Achieving enantioselectivity in the photoreduction of this compound is an important goal. While the use of achiral NAD(P)H models results in a racemic product, the introduction of chirality into the NAD(P)H model can induce stereoselectivity. The design of chiral NAD(P)H models is a key strategy for controlling the facial selectivity of the hydride transfer to the prochiral this compound. The effectiveness of the chiral induction depends on the specific structure of the NAD(P)H model and the reaction conditions.

Catalytic Hydrogenation

Other Reactions and Transformations

Hydrocyanation, the addition of hydrogen cyanide (HCN) across a double bond, is a significant transformation for α,β-unsaturated esters like this compound. researchgate.net This reaction yields diethyl α-cyanobenzylmalonates, which are important synthetic intermediates. researchgate.net

A one-pot, two-step procedure has been developed that utilizes potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) as a non-toxic and eco-friendly cyanide source. researchgate.net The reaction is promoted by benzoyl chloride and catalyzed by potassium carbonate. researchgate.net The promoter, benzoyl chloride, reacts with the cyanide source to form benzoyl cyanide as a key intermediate in the reaction system. researchgate.net

The reaction with this compound as the substrate proceeds efficiently in ethanol (B145695) at 40°C, achieving a high isolated yield. researchgate.net

Table 1: Hydrocyanation of this compound researchgate.net

ParameterDetails
Substrate This compound
Cyanide Source Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆])
Promoter Benzoyl Chloride
Catalyst Potassium Carbonate
Solvent Ethanol (EtOH)
Temperature 40 °C
Time 3 hours
Isolated Yield 85%

Stetter Reactions with Heterocyclic Aldehydes

The Stetter reaction is a powerful carbon-carbon bond-forming reaction that involves the 1,4-conjugate addition of an aldehyde to an α,β-unsaturated compound, catalyzed by a nucleophile. core.ac.uk This reaction is a prime example of umpolung, where the inherent electrophilic character of the aldehyde carbonyl carbon is reversed to a nucleophilic one. core.ac.ukurfu.ru In the context of this compound, which serves as an activated Michael acceptor, the Stetter reaction allows for the synthesis of complex γ-keto-diester products. Current time information in Bangalore, IN.nih.gov

The mechanism, typically catalyzed by an N-heterocyclic carbene (NHC) derived from a thiazolium or triazolium salt, begins with the nucleophilic attack of the carbene on the aldehyde. core.ac.ukresearchgate.net This is followed by a proton transfer to form the key Breslow intermediate, which is an acyl anion equivalent. nih.gov This nucleophilic species then undergoes a conjugate addition to the electron-deficient double bond of this compound. The final steps involve a proton transfer and elimination of the NHC catalyst to regenerate it for the next catalytic cycle, yielding the 1,4-dicarbonyl product. nih.gov

Research into the asymmetric Stetter reaction has demonstrated that chiral NHC catalysts can induce significant enantioselectivity. Studies using various aromatic heterocyclic aldehydes and a close analog, dimethyl benzylidenemalonate, have yielded ketomalonates in high yields with moderate to good enantiomeric excesses (ee). urfu.ruCurrent time information in Bangalore, IN. For instance, the reaction between 2-furaldehyde and dimethyl benzylidenemalonate, catalyzed by a pyroglutamic acid-derived triazolium salt in the presence of DBU, produced the corresponding keto diester in 86% yield and 59% ee. urfu.ruCurrent time information in Bangalore, IN. The enantiomeric excess of these products can often be significantly improved to over 99% through a single recrystallization. Current time information in Bangalore, IN.

The choice of catalyst and reaction conditions is crucial. Different N-substituents on the NHC catalyst can dramatically affect the outcome, sometimes favoring side reactions like the benzoin (B196080) condensation. urfu.ru The reaction works with a range of heterocyclic aldehydes, highlighting its utility in generating structurally diverse and pharmaceutically relevant building blocks. Current time information in Bangalore, IN.

Table 1: Asymmetric Stetter Reaction of Heterocyclic Aldehydes with Dimethyl Benzylidenemalonate (Data is representative for the reactivity of arylidenemalonates like this compound)

AldehydeCatalyst PrecursorBaseSolventYield (%)ee (%)
2-FuraldehydeTriazolium SaltDBUTHF8659
2-ThiophenecarboxaldehydeTriazolium SaltDBUTHF9878
3-FuraldehydeTriazolium SaltDBUTHF8430
3-ThiophenecarboxaldehydeTriazolium SaltDBUTHF9572
N-Boc-pyrrole-2-carboxaldehydeTriazolium SaltDBUTHF9165

Source: Adapted from research findings on asymmetric intermolecular Stetter reactions. Current time information in Bangalore, IN.

Reactivity with α-Aminoazoles

α-Aminoazoles, such as 2-aminobenzimidazole (B67599) and 3-amino-1,2,4-triazole, are valuable building blocks in heterocyclic synthesis due to their bifunctional nature, possessing multiple nucleophilic sites. mdpi.comrsc.org When reacted with Michael acceptors like this compound, they can participate in cascade reactions to form fused heterocyclic systems. The primary reaction pathway involves an initial Michael-type addition followed by an intramolecular cyclization and condensation.

Specifically, the reaction of 2-aminobenzimidazole with this compound is expected to proceed via the nucleophilic attack of the exocyclic amino group onto the activated double bond of the malonate ester. This forms an open-chain intermediate. Subsequently, an intramolecular cyclization occurs where a nitrogen atom from the benzimidazole (B57391) ring attacks one of the ester carbonyl groups. The final step is the elimination of an ethanol molecule, leading to the formation of a stable, fused heterocyclic product: a substituted pyrimido[1,2-a]benzimidazol-4-one.

This type of cyclocondensation reaction is well-documented for 2-aminobenzimidazoles with various α,β-unsaturated carbonyl compounds and their synthetic equivalents, consistently producing the pyrimido[1,2-a]benzimidazole (B3050247) scaffold. urfu.runih.gov For example, reactions with β-keto esters and α,β-unsaturated aldehydes under various conditions, including microwave irradiation or catalytic protocols, yield the corresponding fused pyrimidine (B1678525) systems in good to excellent yields. nih.gov Research on the reaction of 2-aminobenzimidazoles with diethyl ethoxymethylenemalonate, a structurally similar Michael acceptor, confirms the formation of pyrimido[1,2-a]benzimidazol-4-ones as the major products. researchgate.net This underscores the general reactivity pattern of α-aminoazoles with activated alkenes like this compound.

Decarboxylation Pathways

This compound itself does not undergo decarboxylation as it lacks a free carboxylic acid function. However, its derivatives, which can be readily prepared via hydrolysis or other transformations, are precursors for decarboxylation reactions.

The most straightforward pathway involves the hydrolysis of the two ester groups of this compound to yield benzylidenemalonic acid. Malonic acids substituted with an electron-withdrawing group on the α-carbon, such as the benzylidene group, are prone to decarboxylation upon heating. The reaction proceeds through a cyclic six-membered transition state, leading to the loss of carbon dioxide (CO₂) and the formation of an enol intermediate, which then tautomerizes to the more stable cinnamic acid. sigmaaldrich.com

Alternatively, the products obtained from reactions of this compound can be decarboxylated. For example, the γ-keto-diester product from the Stetter reaction can be hydrolyzed to the corresponding γ-keto-dicarboxylic acid. This product, being a β-keto acid derivative (after considering one of the carboxyl groups), can readily undergo decarboxylation. Heating is typically sufficient to extrude one molecule of CO₂, resulting in a γ-keto monocarboxylic acid. rsc.org

A widely used method for the decarboxylation of malonic ester derivatives is the Krapcho decarboxylation. This procedure involves heating the ester with a salt, commonly lithium chloride, in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). This method is particularly effective for compounds with thermally labile groups and provides a high-yield route to the corresponding mono-ester, which can then be hydrolyzed and decarboxylated, or in some cases, the reaction proceeds directly to the fully decarboxylated product.

Mechanistic and Kinetic Studies

Determination of Electrophilicity Parameters (E-values)

The electrophilicity of diethyl benzylidenemalonate and its derivatives is quantified using Mayr's electrophilicity parameter, E. This scale allows for the prediction of reaction rates with a wide range of nucleophiles. The E-value for the parent this compound has been determined to be -20.55. lmu.de The introduction of electron-withdrawing or electron-donating groups on the phenyl ring significantly influences the electrophilicity. For instance, a nitro group in the para position increases the electrophilicity, as seen in diethyl 4-nitrobenzylidenemalonate, which has an E-value of -17.67. lmu.de Conversely, the presence of a cyano group also enhances the electrophilic character. lmu.de

Table 1: Experimentally Determined Electrophilicity Parameters (E) for this compound and its Derivatives

CompoundE-value
This compound-20.55 lmu.de
Diethyl 4-nitrobenzylidenemalonate-17.67 lmu.de
Diethyl 4-cyano-benzylidenemalonate-17.86

This table is interactive. Click on the headers to sort the data.

Correlation with Hammett Substituent Constants (σp)

The electronic effects of substituents on the reactivity of this compound can be quantitatively described by the Hammett equation. wikipedia.org This linear free-energy relationship correlates the reaction rates or equilibrium constants of substituted aromatic compounds with the Hammett substituent constant, σp. wikipedia.orgresearchgate.net The σp value is a measure of the electron-donating or electron-withdrawing nature of a substituent at the para position of the benzene (B151609) ring. researchgate.netyoutube.com Electron-withdrawing groups have positive σp values, while electron-donating groups have negative σp values. researchgate.netyoutube.com A positive slope (ρ value) in the Hammett plot indicates that the reaction is accelerated by electron-withdrawing substituents, signifying a buildup of negative charge in the transition state. Conversely, a negative ρ value indicates that the reaction is favored by electron-donating substituents, suggesting the development of positive charge in the transition state. The correlation of kinetic data with σp values provides valuable insights into the reaction mechanism and the nature of the transition state. youtube.com

Table 2: Hammett Substituent Constants (σp) for Common Substituents

Substituentσp Value
-NO₂0.78
-CN0.66
-H0.00
-CH₃-0.17
-OCH₃-0.27

This table is interactive. Click on the headers to sort the data.

Computational Chemistry Approaches

Computational chemistry provides powerful tools to investigate the reaction mechanisms and reactivity of this compound at a molecular level.

DFT Calculations for Reaction Mechanisms and Reactivity

Density Functional Theory (DFT) calculations are widely used to model reaction pathways and predict the reactivity of molecules. beilstein-journals.org These calculations can elucidate the electronic structure, global and local reactivity descriptors, and potential energy surfaces of reactants, intermediates, and products. ufms.br For this compound, DFT studies can help to understand the intricacies of its reactions, such as tandem arylation-cyclization processes. beilstein-journals.org By comparing the free energy profiles of different possible mechanistic routes, the most favorable reaction pathway can be identified. beilstein-journals.org

Analysis of Transition States and Activation Energies

A key aspect of computational mechanistic studies is the location and characterization of transition states. researchgate.net The activation energy, which is the energy difference between the reactants and the transition state, determines the rate of a reaction. researchgate.net DFT calculations can provide detailed geometries and energies of transition states, offering insights into the factors that control the reaction kinetics and stereoselectivity. beilstein-journals.orgresearchgate.net For instance, in catalyzed reactions involving this compound, computational analysis can reveal how a catalyst interacts with the substrate to lower the activation barrier of a specific pathway. beilstein-journals.org

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.netrsc.orgresearchgate.net The MEP map displays regions of positive and negative electrostatic potential on the molecular surface. researchgate.netnih.gov Regions with negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions with positive potential (colored blue) are electron-poor and prone to nucleophilic attack. researchgate.netnih.gov For this compound, MEP analysis can identify the electrophilic carbon-carbon double bond and the nucleophilic oxygen atoms of the ester groups, providing a visual representation of its reactivity towards different reagents. rsc.orgresearchgate.net

Applications in Advanced Organic Synthesis

Preparation of α-Substituted Acrylic Acids

A significant application of diethyl benzylidenemalonate is as a starting material in the synthesis of α-substituted acrylic acids. google.com This transformation is a multi-step process that leverages the reactivity of the malonic ester group.

A typical synthetic route involves the following key stages:

Reduction of the Benzylidene Group: The synthesis begins with the reduction of the carbon-carbon double bond in this compound to yield diethyl benzylmalonate. google.com

Hydrolysis (Saponification): The resulting diethyl benzylmalonate undergoes hydrolysis, typically by heating with a strong base like sodium hydroxide, followed by acidification. This step converts the two ester groups into carboxylic acids, forming an intermediate malonic acid derivative. google.com

Decarboxylation: The malonic acid derivative is then heated, often in the presence of a base and formaldehyde (B43269) (like paraformaldehyde), which facilitates the elimination of one of the carboxyl groups as carbon dioxide and introduces the acrylic acid moiety. google.com This sequence ultimately yields the desired α-substituted acrylic acid.

This process is exemplified by the synthesis of benzylacrylic acid from this compound. google.com

Table 1: Key Reagents in the Synthesis of α-Substituted Acrylic Acids from this compound

ReagentRole in Synthesis
This compoundStarting Material
Diethyl benzylmalonateIntermediate after reduction
Sodium HydroxideBase for hydrolysis (saponification)
ParaformaldehydeReactant for decarboxylation and acrylic acid formation
DiethylamineBase catalyst in the decarboxylation step

Intermediate in Pharmaceutical and Agrochemical Synthesis

The structural framework of this compound makes it a valuable intermediate in the synthesis of various biologically active molecules for the pharmaceutical and agrochemical industries. smolecule.comchemicalbook.comcymitquimica.com

A primary application is its use as a precursor to arylsuccinic acids. smolecule.comchemicalbook.com The synthesis proceeds through a conjugate addition reaction (Michael addition) to the activated double bond of this compound. chemicalbook.comcymitquimica.com For instance, the addition of a cyanide nucleophile leads to the formation of arylsuccinic acids, which are recognized for their biological activities and serve as building blocks in drug development and agrochemical formulation. chemicalbook.com Arylsuccinic acid derivatives are explored for potential treatments of metabolic and neurological disorders. smolecule.com

Furthermore, derivatives of this compound are utilized in medicinal chemistry to generate diverse molecular libraries for screening potential drug candidates. smolecule.com Its structure is also incorporated into the synthesis of other heterocyclic compounds and derivatives, such as coumarins, which possess a wide range of pharmacological properties. In the agrochemical sector, some derivatives may be developed for pest control applications. smolecule.com

Table 2: Synthetic Applications in Pharmaceutical and Agrochemical Fields

PrecursorReaction TypeProduct ClassField of Application
This compoundConjugate AdditionArylsuccinic AcidsPharmaceuticals, Agrochemicals smolecule.comchemicalbook.com
This compoundVarious ReactionsDiverse Molecular LibrariesMedicinal Chemistry smolecule.com
Diethyl benzylmalonateCyclization/Further RxnsCoumarin DerivativesPharmaceuticals

Use in Material Science Research (e.g., Optoelectronic Properties)

The utility of this compound extends into material science, where its derivatives are investigated for unique physical and chemical properties. While research into the direct optoelectronic properties of this compound is emerging, its derivatives and related compounds show significant promise.

Arylsuccinic acids, synthesized from this compound, can serve as monomeric building blocks for creating polymers with specialized properties, such as enhanced biodegradability or electrical conductivity. smolecule.com Furthermore, this compound itself has been identified as a polymerization catalyst, particularly for the synthesis of polyesters. biosynth.com It can act as a homogeneous catalyst in reactions that involve trifluoroacetic acid. biosynth.com

Computational studies using Density Functional Theory (DFT) on malonate structures analogous to this compound provide insight into their electronic nature. These studies reveal HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) gaps in the range of 4.5–5.0 eV, which is a key parameter in determining a molecule's potential optoelectronic applications. This calculated energy gap suggests a predisposition for electron-deficient reactivity, a characteristic that is valuable in the design of new materials for electronic and optical technologies.

Green Chemistry and Sustainable Synthesis of Diethyl Benzylidenemalonate

Development of Environmentally Friendly Catalytic Systems

The classic Knoevenagel condensation often utilizes homogeneous base catalysts such as piperidine (B6355638), frequently in conjunction with pyridine (B92270) as the solvent. tandfonline.comtue.nl However, due to their toxicity and the difficulty in separating them from the reaction mixture, there is a strong impetus to develop greener catalytic systems.

Recent advancements have centered on replacing these hazardous catalysts with more benign and reusable alternatives. Environmentally friendly amines and ammonium (B1175870) salts, such as ammonium bicarbonate, have emerged as effective catalysts. tandfonline.comresearchgate.net These substances are less toxic and can promote the reaction efficiently, often under solvent-free conditions. tandfonline.comtue.nlresearchgate.net For instance, research has demonstrated that ammonium bicarbonate can effectively catalyze the condensation of various benzaldehydes, providing good to excellent conversions and high yields of the desired α,β-unsaturated products. tandfonline.comresearchgate.net

Catalyst SystemAdvantagesDisadvantagesYieldReferences
Piperidine/Pyridine High efficiency for many substrates.Toxic, volatile, difficult to separate.>85% tandfonline.com, wiley-vch.de
Ammonium Bicarbonate Environmentally benign, low cost.May require elevated temperatures.Good to Excellent tandfonline.com, researchgate.net
Supported MgO Heterogeneous, reusable, stable.May require specific preparation methods.High semanticscholar.org
Catalyst-Free (in water) Ultimate green approach, no catalyst cost or separation needed.Often requires higher temperatures, limited substrate scope, may have lower yields.Variable (75-90% for some substrates) rsc.org

Table 1: Comparison of Catalytic Systems for Diethyl Benzylidenemalonate Synthesis.

Solvent Selection for Reduced Environmental Impact

The choice of solvent is a critical factor in the environmental footprint of a chemical process, often accounting for the majority of the waste generated. jk-sci.com Traditional synthesis of this compound often employs solvents like toluene (B28343), which is used for its high boiling point to facilitate the reaction at reflux temperatures. wiley-vch.de However, toluene is a volatile organic compound (VOC) and is suspected of causing organ damage and posing risks to reproductive health. whiterose.ac.uk Other problematic solvents used in organic synthesis include chlorinated hydrocarbons like dichloromethane (B109758) and dipolar aprotic solvents like DMF and NMP, which are facing increasing regulatory scrutiny. whiterose.ac.ukresearchgate.net

Green chemistry encourages the replacement of such hazardous solvents with safer alternatives. acsgcipr.org For the synthesis of this compound and related compounds, several greener options have been successfully implemented:

Solvent-Free Synthesis : The most environmentally friendly option is to conduct the reaction without any solvent. tandfonline.comresearchgate.net This approach, often coupled with benign catalysts like ammonium salts, eliminates solvent-related waste and simplifies product work-up. tandfonline.comtue.nl The reaction proceeds in the solid phase or by melting the reactants, leading to high yields and purity. researchgate.net

Water : As a solvent, water is non-toxic, non-flammable, and inexpensive. While organic reactants may have low solubility, some Knoevenagel condensations can be effectively promoted in water, sometimes even without a catalyst. rsc.org

Ethanol (B145695) : Derived from renewable resources, ethanol is a much safer and more environmentally benign solvent than many traditional options. utoronto.ca It has been used successfully for Knoevenagel condensations, offering a good balance of solvency for the reactants and reduced environmental impact. tandfonline.comnih.gov

Solvent selection guides, developed by academic and industrial consortia like the ACS Green Chemistry Institute Pharmaceutical Roundtable, provide a framework for choosing solvents based on their environmental, health, and safety profiles, ranking them from recommended to hazardous. jk-sci.com

SolventKey Properties & Environmental ImpactUse in SynthesisReferences
Toluene High boiling point (111°C). Volatile Organic Compound (VOC), suspected reproductive hazard.Traditional solvent for reflux conditions. wiley-vch.de, whiterose.ac.uk
Ethanol Renewable, lower toxicity, biodegradable.A greener alternative to traditional solvents. tandfonline.com, utoronto.ca
Water Non-toxic, non-flammable, inexpensive, highest green rating.Used in catalyst-free and some catalyzed systems. rsc.org
Solvent-Free Eliminates solvent waste, reduces process steps.Ideal green chemistry approach, often used with benign catalysts. tandfonline.com, researchgate.net, tue.nl

Table 2: Comparison of Solvents for this compound Synthesis.

Energy Efficient Synthesis Methods

In addition to catalyst and solvent choice, the energy required to drive a chemical reaction is a key component of its sustainability profile. Conventional methods for synthesizing this compound often involve prolonged heating under reflux, which is energy-intensive. wiley-vch.de Modern energy-efficient techniques can significantly reduce reaction times and energy consumption.

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry. nih.gov Microwave irradiation directly and efficiently heats the reaction mixture, leading to a rapid increase in temperature and dramatic acceleration of reaction rates. nih.govnih.gov For reactions like the Knoevenagel condensation, this can reduce reaction times from several hours under conventional heating to just a few minutes. nih.gov This not only saves a considerable amount of energy but can also lead to higher yields and cleaner reaction profiles.

MethodTypical Reaction TimeEnergy InputKey AdvantagesReferences
Conventional Heating (Reflux) Several hoursHighSimple setup. wiley-vch.de
Microwave Irradiation MinutesLow to ModerateDrastic reduction in reaction time, improved yields. nih.gov, nih.gov
Ultrasonic Irradiation Minutes to HoursLowEnhanced reaction rates, often at lower bulk temperatures. nih.gov

Table 3: Comparison of Synthesis Methods by Energy Efficiency.

Future Directions in Diethyl Benzylidenemalonate Research

Exploration of Novel Catalytic Systems

The development of new and more efficient catalytic systems for reactions involving Diethyl Benzylidenemalonate is a primary focus of future research. While traditional base-catalyzed Knoevenagel condensation is well-established for its synthesis, the focus is shifting towards catalysts that offer greater control over reactivity and selectivity in subsequent transformations. researchgate.netwiley-vch.deprepchem.com

Organocatalysis: A significant area of exploration is the use of metal-free organocatalysts. Bifunctional thiourea-based catalysts, for example, have shown promise in promoting challenging Michael addition reactions to alkylidenemalonates. arkat-usa.org These catalysts activate the substrate through hydrogen bonding, but their effectiveness can be limited by the electrophilicity of the this compound derivative. arkat-usa.org Future work will likely involve designing more active organocatalysts, such as novel carbohydrate-based or cinchona squaramide catalysts, that can overcome the inherent low reactivity of this compound and expand the scope of applicable nucleophiles. unimi.itbeilstein-journals.org

Metal-Based Catalysis: Research into metal-based catalysts is also evolving. Beyond traditional Lewis acids, studies are exploring novel metal complexes to achieve unique reactivity. For instance, a combination of a solid polyamine framework with tris(pentafluorophenyl)borane (B72294) has been used for metal-free catalytic hydrogenation, demonstrating the potential of frustrated Lewis pair (FLP) chemistry. The use of different metal complexes, such as those involving nickel, is also being investigated to catalyze reactions like enantioselective Michael additions.

The table below summarizes some novel catalytic approaches being explored for reactions involving benzylidenemalonates and related Michael acceptors.

Catalyst TypeReaction TypeKey Findings & Future Scope
Thiourea-based Organocatalysts Michael AdditionEffective for activated (e.g., nitro-substituted) benzylidenemalonates; future work aims to improve reactivity for less electrophilic substrates. arkat-usa.org
Carbohydrate-based Organocatalysts Mannich ReactionShow potential for stereocontrol; fine-tuning of the carbohydrate scaffold could lead to highly selective catalysts for various additions. unimi.it
Cinchona Alkaloid Derivatives Michael AdditionLipophilic cinchona squaramides have been developed for gram-scale synthesis and recycling, indicating a path towards sustainable industrial applications. beilstein-journals.org
Frustrated Lewis Pairs (FLPs) HydrogenationMetal-free systems have achieved full conversion for hydrogenating this compound, opening avenues for new reduction methodologies.

Development of New Asymmetric Transformations

A major frontier in this compound chemistry is the development of new asymmetric reactions to produce chiral molecules, which are crucial for the pharmaceutical industry. nih.gov Asymmetric synthesis has traditionally been dominated by metal-based catalysts, but organocatalysis is emerging as a powerful, environmentally friendly alternative. researchgate.netmdpi.com

Future research will likely focus on expanding the portfolio of asymmetric reactions beyond the well-studied Michael addition. metu.edu.trsemanticscholar.org This could include:

Asymmetric Cycloadditions: Developing catalytic systems for enantioselective [3+2] or Diels-Alder type reactions to construct complex cyclic and heterocyclic structures. mdpi.comresearchgate.net

Cascade Reactions: Designing organocatalysts that can initiate a cascade of reactions, allowing for the rapid assembly of complex molecular architectures from simple precursors in a single pot. mdpi.com

Novel Chiral Catalysts: The design of innovative chiral catalysts, such as those based on proline derivatives or bifunctional 2-aminoDMAP/urea compounds, is expected to yield higher enantioselectivities (ee) under milder conditions. metu.edu.trthieme-connect.de Research into diarylprolinol silyl (B83357) ethers and other pyrrolidine-based organocatalysts continues to evolve, aiming for precise control over the stereochemical outcome of reactions. researchgate.net

The goal is to move beyond proof-of-concept studies to methodologies that are robust, scalable, and applicable to a wide range of this compound derivatives and nucleophiles, ultimately providing access to a diverse library of enantioenriched compounds. nih.gov

Advanced Mechanistic Investigations

A deeper understanding of reaction mechanisms is crucial for optimizing existing transformations and designing new ones. Future research will employ a combination of experimental and computational techniques to unravel the intricate details of reactions involving this compound.

Kinetic vs. Thermodynamic Control: Many reactions involving this compound can yield multiple products. A key area of investigation is understanding and controlling the factors that dictate kinetic versus thermodynamic outcomes. wikipedia.org For example, in electrophilic additions, lower temperatures and irreversible conditions often favor the kinetic product (formed fastest), while higher temperatures that allow for equilibrium favor the more stable thermodynamic product. libretexts.orgmasterorganicchemistry.comopenstax.orgkhanacademy.org Future studies will focus on precisely mapping the reaction energy profiles to allow for the selective synthesis of a desired isomer by carefully tuning reaction conditions like temperature, solvent, and catalyst. openstax.org

Computational Chemistry: The use of Density Functional Theory (DFT) and other computational methods is becoming indispensable. These tools can be used to:

Model transition states to understand the origins of stereoselectivity. researchgate.net

Calculate reaction energy profiles to distinguish between kinetic and thermodynamic pathways. openstax.org

Investigate non-covalent interactions between the catalyst and substrates that influence reactivity.

Elucidate complex catalytic cycles, such as those where the true catalyst is a species formed in situ from the initial precatalyst. nih.gov

By combining experimental evidence from kinetic studies and isotopic labeling with high-level computational analysis, researchers aim to build predictive models for the reactivity of this compound. researchgate.netnih.gov

Expansion of Synthetic Utility in Complex Molecule Synthesis

This compound is already recognized as a valuable precursor for various compounds, including arylsuccinic acids and pharmaceutical intermediates. chemicalbook.combiosynth.com Future research aims to significantly broaden its application in the synthesis of increasingly complex and biologically active molecules.

A key direction is the use of this compound derivatives as building blocks for the synthesis of diverse heterocyclic systems. beilstein-journals.org For example, through carefully designed reaction sequences, it can be incorporated into the synthesis of:

Substituted Pyrazoles and Pyrimidinones: By reacting with α-aminoazoles.

Cinnoline and Chromane Derivatives: Through cascade reactions and cycloadditions. beilstein-journals.orgmdpi.com

Highly Functionalized Carbocycles: Via Michael additions followed by intramolecular cyclizations.

The development of one-pot, multi-component reactions involving this compound is another promising avenue. These reactions improve efficiency and sustainability by minimizing purification steps and waste generation, which is a significant goal in modern synthetic chemistry. mdpi.com The ultimate objective is to establish this compound as a versatile platform molecule for divergent synthesis, enabling the rapid creation of molecular libraries for drug discovery and materials science.

Computational Design of this compound Derivatives with Tuned Reactivity

The reactivity of this compound is highly dependent on the electronic nature of the substituents on its phenyl ring. Future research will increasingly leverage computational chemistry to design novel derivatives with precisely tuned reactivity for specific applications.

The Mayr electrophilicity scale provides a quantitative measure of the reactivity of Michael acceptors. It is known that this compound has a relatively low electrophilicity parameter (E), which can lead to slow reaction times. arkat-usa.org However, this reactivity can be enhanced by introducing electron-withdrawing groups (e.g., -NO₂) onto the aryl ring. arkat-usa.org

In Silico Design and Screening: Computational methods, particularly DFT, will be used to predict the properties of hypothetical this compound derivatives before they are synthesized in the lab. This in silico approach allows for the rapid screening of a large number of potential structures to identify candidates with desired characteristics. Future research will focus on:

Predicting Electrophilicity: Calculating Mayr parameters for novel derivatives to identify those with enhanced reactivity towards weak nucleophiles.

Modeling Reaction Barriers: Using DFT to calculate the activation energies for key reactions, allowing for a rational selection of substrates and catalysts.

Fine-Tuning Steric and Electronic Properties: Designing derivatives where steric hindrance and electronic effects are balanced to control not just reactivity but also regio- and stereoselectivity.

The table below illustrates how computational predictions could guide the synthesis of derivatives with tailored properties.

Substituent on Phenyl RingPredicted Effect on Electrophilicity (E)Predicted Reactivity in Michael AdditionsPotential Application
para-Methoxy (-OCH₃)DecreaseSlower reaction ratesBase-case for mechanistic studies
para-Nitro (-NO₂)Significant IncreaseFaster reaction rates with a wider range of nucleophiles arkat-usa.orgSynthesis of complex adducts under mild conditions
ortho-Chloro (-Cl)Moderate Increase (with steric influence)Modified reactivity and potential for altered stereoselectivityExploring ortho-substituent effects on asymmetric catalysis
para-Cyano (-CN)IncreaseEnhanced reactivityUse in challenging, low-temperature transformations

By integrating computational design with synthetic execution, researchers can accelerate the discovery of new reactions and expand the utility of this compound far beyond its current applications.

Q & A

Q. What are the standard synthetic routes for preparing diethyl benzylidenemalonate, and how are reaction conditions optimized?

this compound is typically synthesized via Knovenagel condensation between diethyl malonate and benzaldehyde using piperidine as a catalyst in refluxing toluene. Reaction optimization focuses on solvent choice (e.g., toluene for high boiling point), catalyst loading (1–5 mol%), and temperature control (110–120°C) to maximize yield (>85%) while minimizing side products like decarboxylated derivatives. Post-synthesis purification involves vacuum distillation or column chromatography .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

Key characterization methods include:

  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR (CDCl3_3) identify α,β-unsaturated ester protons (δ 7.3–7.5 ppm for aromatic protons, δ 6.3 ppm for the vinyl proton) and carbonyl carbons (δ 167–169 ppm) .
  • Mass spectrometry : Molecular ion peaks at m/z 276 (M+^+) confirm the molecular formula C14_{14}H16_{16}O4_4 .
  • Infrared spectroscopy : Stretching vibrations at 1720 cm1^{-1} (ester C=O) and 1630 cm1^{-1} (conjugated C=C) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

The compound is classified as an irritant. Required precautions include:

  • Use of nitrile gloves, goggles, and fume hoods during synthesis.
  • Avoidance of skin contact (causes irritation) and inhalation (vapor pressure: 0.02 mmHg at 25°C).
  • Storage in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How does the electrophilicity of this compound compare to other α,β-unsaturated esters, and how does this impact its reactivity in Michael additions?

this compound has a Mayr electrophilicity parameter (EE) of −20.55, significantly lower than nitroalkenes (E=13.85E = −13.85), making it less reactive toward nucleophiles. Reactivity can be enhanced by introducing electron-withdrawing substituents (e.g., −NO2_2) on the aryl ring, which increase EE values by ~2–3 units. This tuning is critical for asymmetric organocatalytic additions, where low reactivity necessitates prolonged reaction times (e.g., 96 hours) or elevated temperatures .

Q. What strategies improve stereoselectivity in conjugate additions to this compound?

Chiral auxiliaries like (S)-2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-amine enable stereoselective additions by coordinating to lithium ions during enolate formation. For example, acetone addition achieves 70% enantiomeric excess (ee) under cryogenic conditions (−78°C) with LDA as a base. Alternatively, bifunctional thiourea catalysts induce asymmetry via hydrogen bonding, yielding products with 40–50% ee at ambient temperatures .

Q. How do computational methods aid in predicting reaction outcomes with this compound?

Density functional theory (DFT) calculations model transition states to predict regioselectivity in cross-coupling reactions. For instance, scandium(III) triflate-catalyzed [1,4]-hydride shifts in ortho-(1,3-dioxolan-2-yl)benzylidenemalonate derivatives are validated by energy profiles showing a 15 kcal/mol activation barrier. Computational tools also rationalize steric effects in dimerization/elimination reactions with β-styrylmalonates .

Q. What mechanistic insights explain contradictions in reactivity data for substituted diethyl benzylidenemalonates?

Discrepancies arise from competing pathways. For example:

  • Electron-deficient aryl groups favor Michael addition but may promote side reactions (e.g., dimerization under TiCl4_4).
  • Steric hindrance from ortho-substituents reduces electrophilicity but enhances selectivity in cycloadditions. Kinetic studies (e.g., monitoring by TLC or HPLC) and isotopic labeling (e.g., 2H^{2}\text{H} NMR) help dissect these pathways .

Q. How are cross-coupling reactions of this compound applied in natural product synthesis?

The compound serves as a precursor in indole alkaloid synthesis. For example, Friedel-Crafts reactions with 5-substituted indoles (e.g., 5-methoxyindole) yield 3-arylpropanoate derivatives (m.p. 143–145°C, 41% ee), which are intermediates for fluoren-9-ylidene malonate ligands used in asymmetric catalysis. Key steps include scandium(III)-catalyzed cyclization and Pd/C-mediated hydrogenation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.